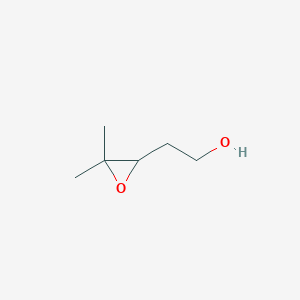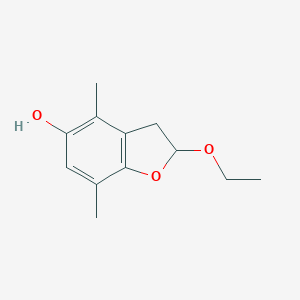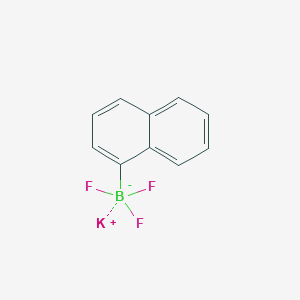
2-(3,3-Dimethyloxiran-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethyloxiran-2-yl)ethanol, also known as DMOE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral epoxide that can be synthesized through various methods, including the reaction of epichlorohydrin with 2,2-dimethyl-1,3-propanediol. DMOE has been extensively studied for its potential applications in the field of organic synthesis, as well as its biological properties.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethyloxiran-2-yl)ethanol is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent adducts. This reaction can occur with various electrophiles, including proteins, DNA, and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,3-Dimethyloxiran-2-yl)ethanol in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. Additionally, this compound is a relatively stable compound and can be stored for long periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,3-Dimethyloxiran-2-yl)ethanol. One potential direction is the development of new methods for the synthesis of this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine. Finally, more research is needed to understand the potential toxic effects of this compound and to develop safer methods for handling this compound in the lab.
Synthesemethoden
The synthesis of 2-(3,3-Dimethyloxiran-2-yl)ethanol can be achieved through various methods, including the reaction of epichlorohydrin with 2,2-dimethyl-1,3-propanediol in the presence of a strong base such as sodium hydroxide. This reaction yields this compound as a colorless liquid with a boiling point of 109-110°C. Other methods of synthesis include the reaction of 2,2-dimethyl-1,3-propanediol with oxirane in the presence of a catalyst such as zinc chloride.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethyloxiran-2-yl)ethanol has been extensively studied for its potential applications in the field of organic synthesis. It can be used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has also been used as a solvent for the resolution of racemic mixtures and as a reagent for the synthesis of chiral epoxides.
Eigenschaften
CAS-Nummer |
162131-96-6 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2-(3,3-dimethyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-6(2)5(8-6)3-4-7/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZPGGKNZDYTVOTP-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCO)C |
Kanonische SMILES |
CC1(C(O1)CCO)C |
Synonyme |
Oxiraneethanol, 3,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)




